molecular formula C5H9CuSi B14641384 Copper, [(trimethylsilyl)ethynyl]- CAS No. 53210-13-2

Copper, [(trimethylsilyl)ethynyl]-

Cat. No.: B14641384
CAS No.: 53210-13-2
M. Wt: 160.76 g/mol
InChI Key: GWMBVNVEZQIZDS-UHFFFAOYSA-N
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Description

Copper, [(trimethylsilyl)ethynyl]- is a copper-based organometallic compound featuring a trimethylsilyl (TMS)-protected ethynyl group. This compound is pivotal in catalytic processes, particularly in synthesizing carbon-rich materials like graphdiyne (GDY). GDY, a two-dimensional allotrope of carbon, is synthesized via cross-coupling reactions using hexakis[(trimethylsilyl)ethynyl]benzene as a monomer precursor. Copper foil serves as both a substrate and catalyst, facilitating deprotection of the TMS groups and subsequent acetylenic coupling under mild conditions (60°C, nitrogen atmosphere, pyridine) . The TMS group enhances stability during synthesis, preventing premature polymerization and enabling controlled growth of GDY nanostructures . Applications span energy storage (e.g., lithium-ion batteries) and catalysis, underscoring its versatility in materials science .

Properties

CAS No.

53210-13-2

Molecular Formula

C5H9CuSi

Molecular Weight

160.76 g/mol

IUPAC Name

copper(1+);ethynyl(trimethyl)silane

InChI

InChI=1S/C5H9Si.Cu/c1-5-6(2,3)4;/h2-4H3;/q-1;+1

InChI Key

GWMBVNVEZQIZDS-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#[C-].[Cu+]

Origin of Product

United States

Preparation Methods

Electrochemical methods offer a solvent-efficient pathway for synthesizing copper acetylides. A divided H-cell configuration with a copper working electrode, silver quasi-reference electrode, and platinum counter-electrode enables the direct oxidation of copper in the presence of trimethylsilylacetylene. In a representative procedure, a 0.1 M solution of Bu$$4$$NPF$$6$$ in acetonitrile is electrolyzed at +0.50 V for 4 hours under ambient conditions. The resulting Cu(I) species reacts with trimethylsilylacetylene and 1,4-diazabicyclo[2.2.2]octane (DABCO) to precipitate the target compound.

Critical Parameters :

  • Voltage : +0.50 V optimizes Cu(I) generation without overoxidation.
  • Electrolyte : Bu$$4$$NPF$$6$$ enhances ionic conductivity and stabilizes reactive intermediates.
  • Stoichiometry : A 2:1 molar ratio of DABCO to alkyne prevents protonation of the acetylide.

Table 1: Electrochemical Synthesis Conditions

Component Role Optimal Quantity
Cu electrode Cu(I) source 5.30 cm$$^2$$
Bu$$4$$NPF$$6$$ Electrolyte 2.0 mmol
Trimethylsilylacetylene Substrate 0.5 mmol
DABCO Base 1.0 mmol

This method achieves yields >90% for analogous phenylacetylene derivatives, suggesting comparable efficiency for trimethylsilyl variants.

Transmetallation with Organometallic Reagents

Transmetallation between lithium acetylides and copper(I) salts provides high-purity copper acetylides. In a protocol adapted from Organic Syntheses, (trimethylsilyl)acetylene is deprotonated with butyllithium at 0°C in tetrahydrofuran (THF), forming lithium (trimethylsilyl)acetylide. Subsequent addition to a –78°C solution of copper(I) bromide–dimethyl sulfide complex yields a bright-yellow copper acetylide suspension.

Reaction Mechanism :

  • $$ \text{HC≡C-SiMe}3 + \text{BuLi} \rightarrow \text{LiC≡C-SiMe}3 + \text{BuH} $$
  • $$ \text{LiC≡C-SiMe}3 + \text{CuBr·SMe}2 \rightarrow \text{CuC≡C-SiMe}3 + \text{LiBr} + \text{SMe}2 $$

Table 2: Transmetallation Reaction Parameters

Parameter Value
Temperature (Step 1) 0°C
Temperature (Step 2) –78°C → 0°C
Solvent THF
Copper Source CuBr·SMe$$_2$$
Yield Quant. (by NMR)

This method avoids palladium catalysts, making it cost-effective for large-scale production.

Direct Reaction with Copper Salts and Base

Copper(I) salts react directly with trimethylsilylacetylene in the presence of organic bases. For example, combining CuBr, trimethylsilylacetylene, and diisopropylamine in chloroform at room temperature generates the target compound within 2 hours. The base deprotonates the alkyne, facilitating coordination to Cu(I).

Optimization Insights :

  • Base Selection : Sterically hindered bases (e.g., DABCO) improve yield by minimizing side reactions.
  • Solvent Effects : Polar aprotic solvents (MeCN, DMF) enhance solubility of copper intermediates.

Table 3: Direct Reaction Conditions

Component Quantity Role
CuBr 1.0 mmol Copper source
Trimethylsilylacetylene 1.1 equiv Substrate
Diisopropylamine 2.0 equiv Base
Chloroform 0.5 M Solvent

Yields for related arylacetylene complexes reach 63–79%, contingent on substrate electronic properties.

Palladium/Copper-Coordinated Cross-Coupling

Though less common, Sonogashira-like cross-coupling indirectly generates copper acetylides. A mixture of Pd(PPh$$3$$)$$4$$, CuI, and trimethylsilylacetylene in triethylamine/DMF at 70°C facilitates C–C bond formation, with copper acetylides forming as transient intermediates. While this method prioritizes organic products, isolating the copper species requires quenching with aqueous NH$$_4$$Cl and extraction with nonpolar solvents.

Key Considerations :

  • Catalyst Loading : 5 mol% Pd and 10 mol% CuI balance activity and cost.
  • Side Reactions : Homocoupling of alkynes is suppressed by rigorous degassing.

Chemical Reactions Analysis

Types of Reactions

Copper, [(trimethylsilyl)ethynyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form copper(II) species and other oxidation products.

    Reduction: It can be reduced to form copper(0) species.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as halides and amines can react with the compound under mild conditions.

Major Products Formed

    Oxidation: Copper(II) oxide and other copper(II) compounds.

    Reduction: Copper metal and trimethylsilyl-substituted products.

    Substitution: Various substituted ethynyl compounds depending on the nucleophile used.

Scientific Research Applications

Copper, [(trimethylsilyl)ethynyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: The compound is used in the production of advanced materials, including coatings, adhesives, and electronic components.

Mechanism of Action

The mechanism of action of Copper, [(trimethylsilyl)ethynyl]- involves its ability to participate in various chemical reactions due to the presence of the ethynyl group. The trimethylsilyl group provides stability and enhances the reactivity of the ethynyl group. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding and coordination chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

a. Copper, [(4-Methylphenyl)Ethynyl]- (C₉H₇Cu) This compound replaces the TMS group with a 4-methylphenyl substituent. The aryl group introduces steric bulk and electron-donating effects, contrasting with the electron-withdrawing TMS group in [(trimethylsilyl)ethynyl]copper.

b. 2,3,4,5-Tetrakis[(Trimethylsilyl)Ethynyl]-Thiophene
A thiophene-core derivative with four TMS-ethynyl groups, this compound is used as a precursor for sulfur-doped graphdiyne (S-GDY). The thiophene backbone introduces heteroatom effects, enhancing electronic conductivity and lithium-ion storage capacity compared to benzene-based GDY. Synthesis involves palladium-catalyzed coupling in tetrahydrofuran (THF), highlighting the role of transition-metal catalysts in structurally complex systems .

Reactivity and Stability

  • Electron Effects : The TMS group’s electron-withdrawing nature stabilizes the copper-ethynyl bond, reducing undesired side reactions (e.g., oxidative homocoupling). In contrast, aryl substituents (e.g., 4-methylphenyl) may increase electron density at the copper center, altering reactivity in cross-coupling reactions .
  • Steric Considerations : Tetrasubstituted TMS-ethynyl thiophene exhibits higher steric hindrance, slowing reaction kinetics but improving structural precision in S-GDY .

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing Copper, [(trimethylsilyl)ethynyl]-, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves organometallic reactions, such as the coupling of trimethylsilylacetylene with copper(I) salts under inert atmospheres. Key parameters include solvent choice (e.g., THF or DMF), temperature (often 0–25°C), and stoichiometric ratios. Purification via column chromatography or recrystallization is critical to isolate the product. Yield optimization requires careful control of moisture and oxygen levels to prevent copper oxidation .

Q. Which spectroscopic techniques are most effective for characterizing Copper, [(trimethylsilyl)ethynyl]-?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify proton environments and confirm silyl group integration.
  • IR Spectroscopy : Stretching frequencies (~2100 cm1^{-1}) confirm the ethynyl-Cu bond.
  • X-ray Diffraction (XRD) : Resolves crystal structure and bonding geometry.
    Cross-referencing these techniques mitigates misinterpretation of overlapping signals .

Q. What theoretical frameworks explain the reactivity of Copper, [(trimethylsilyl)ethynyl]- in cross-coupling reactions?

  • Methodological Answer : The compound’s reactivity is grounded in organocopper chemistry, where the trimethylsilyl group stabilizes the ethynyl ligand via σ-donation. Density Functional Theory (DFT) calculations model electron transfer mechanisms, while frontier molecular orbital (FMO) theory predicts regioselectivity in catalytic cycles .

Advanced Research Questions

Q. How can mechanistic studies differentiate between radical vs. polar pathways in reactions involving Copper, [(trimethylsilyl)ethynyl]-?

  • Methodological Answer :

  • Radical Trapping Experiments : Use TEMPO or BHT to quench radical intermediates; monitor reaction progress via GC-MS.
  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_{\text{H}}/k_{\text{D}} to identify bond-breaking steps.
  • EPR Spectroscopy : Detect paramagnetic species indicative of radical pathways.
    Contradictory data (e.g., mixed KIE and EPR signals) require multi-method validation .

Q. What strategies address contradictions in spectroscopic data for Copper, [(trimethylsilyl)ethynyl]- derivatives?

  • Methodological Answer :

  • Dynamic NMR : Resolves fluxional behavior in solution.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula when XRD is unavailable.
  • Computational Modeling : Simulates spectra (e.g., 13C^{13}\text{C} NMR shifts) to validate experimental data.
    Discrepancies between calculated and observed data may indicate solvent effects or impurities .

Q. How does the steric bulk of the trimethylsilyl group influence the stability of Copper, [(trimethylsilyl)ethynyl]- under varying thermal and oxidative conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Quantifies decomposition temperatures.
  • Cyclic Voltammetry : Measures oxidative stability by identifying redox potentials.
  • DFT Simulations : Predict steric hindrance effects on bond dissociation energies.
    Stability correlates with the silyl group’s ability to shield the copper center from nucleophilic attack .

Q. What computational approaches best model the electronic structure of Copper, [(trimethylsilyl)ethynyl]- for catalytic applications?

  • Methodological Answer :

  • DFT with LANL2DZ Basis Set : Balances accuracy and computational cost for transition metals.
  • Natural Bond Orbital (NBO) Analysis : Visualizes charge distribution and ligand-metal interactions.
  • Molecular Dynamics (MD) : Simulates solvent effects on reactivity.
    Validation against experimental XRD bond lengths and angles is essential .

Key Considerations for Researchers

  • Theoretical Grounding : Align experimental designs with organometallic theory to ensure hypothesis-driven research .
  • Methodological Rigor : Combine spectroscopic, computational, and kinetic tools to address data contradictions .
  • Error Analysis : Document impurities (e.g., oxidized copper species) and solvent effects in reproducibility assessments .

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